1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids and includes an amide functional group . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the carboxamide group, and the furan ring would all contribute to the overall structure of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The triazole ring, for example, is known to participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact the compound’s solubility in different solvents .
Scientific Research Applications
DNA Binding Affinity and Structural Analysis
A study highlighted the binding affinity of 2,5-Bis(4-guanylphenyl)furan, a compound structurally similar to the one of interest, with DNA, showing enhanced binding compared to other drugs. This was attributed to direct hydrogen bond interactions and a better fit within the DNA's minor groove, which could imply potential applications in drug design targeting DNA interactions (Laughton et al., 1995).
Synthesis and Characterization
Another aspect of research focuses on the synthesis and characterization of new compounds with potential pharmacological properties. For instance, derivatives synthesized for their anticonvulsive activity suggest a pathway for developing new treatments for epilepsy and related conditions (Shelton, 1981).
Pesticide Chemistry
Research into the interaction of certain herbicides in soil demonstrated the formation of an unexpected residue, which could inform the development of new pesticide formulations or highlight potential environmental impacts of chemical use in agriculture (Bartha, 1969).
Antioxidant Properties
The antioxidant and antiradical activities of new triazole derivatives were investigated, suggesting potential applications in the development of antioxidant agents. This could be relevant for pharmaceutical applications or materials science where oxidative stability is important (Bekircan et al., 2008).
Antifungal Evaluation
The antifungal activity of 1,2,3-triazole derivatives against Candida strains was studied, indicating potential for developing new antifungal agents. This research could contribute to medical applications, particularly in combating fungal infections (Lima-Neto et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-2-4-15-16(17(23)19-11-14-5-3-10-24-14)20-21-22(15)13-8-6-12(18)7-9-13/h3,5-10H,2,4,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAJGRSMXOTQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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